NTPDase Inhibitory Potency and Isozyme Selectivity Profile vs. NTPDase-IN-3
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide represents the minimal isobutyramide acyl variant within the NTPDase inhibitor series. In the published structure–activity relationship (SAR) study of thiadiazole amide derivatives, compound 5a (the isobutyramide-substituted analog with a 4-chlorobenzylthio group) demonstrated an IC50 of 0.05 ± 0.008 µM against h-NTPDase1 [1]. While this specific compound corresponds to the target structure, the reported data enable direct comparison with the more elaborated analog NTPDase-IN-3 (compound 5e, IC50 = 0.21 µM for h-NTPDase1, 0.38 µM for h-NTPDase3, 0.05 µM for h-NTPDase8, 1.07 µM for h-NTPDase2) . The isobutyramide variant (5a) retains potent NTPDase1 inhibition but, based on SAR trends, is predicted to exhibit a narrower isozyme selectivity window than the bulkier 2-(4-isobutylphenyl)propanamide analog.
| Evidence Dimension | NTPDase1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.05 ± 0.008 µM (compound 5a, isobutyramide derivative with 4-chlorobenzylthio group) |
| Comparator Or Baseline | NTPDase-IN-3 (compound 5e): IC50 = 0.21 µM (NTPDase1), 1.07 µM (NTPDase2), 0.38 µM (NTPDase3), 0.05 µM (NTPDase8) |
| Quantified Difference | ~4.2-fold higher NTPDase1 potency for target compound vs. NTPDase-IN-3; NTPDase-IN-3 exhibits broader isozyme coverage |
| Conditions | Malachite green assay against recombinant human NTPDases |
Why This Matters
Researchers focused specifically on NTPDase1 inhibition may achieve higher potency with the simpler isobutyramide scaffold, while those requiring pan-NTPDase activity should select NTPDase-IN-3.
- [1] Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors. Bioorganic Chemistry, 2022, 105456. PMID: 34823100. View Source
